1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane is a silicon-based organic compound characterized by its unique structure, which includes six methoxy groups and six methyl groups attached to a hexasilinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane typically involves the reaction of hexamethylcyclotrisiloxane with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The silicon atoms in the hexasilinane ring can also engage in unique bonding interactions, contributing to the compound’s overall properties.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylcyclohexane
- 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylcyclohexasilane
Comparison: 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane is unique due to its hexasilinane ring structure, which imparts distinct chemical and physical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
112164-20-2 |
---|---|
Molekularformel |
C12H36O6Si6 |
Molekulargewicht |
444.92 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane |
InChI |
InChI=1S/C12H36O6Si6/c1-13-19(7)20(8,14-2)22(10,16-4)24(12,18-6)23(11,17-5)21(19,9)15-3/h1-12H3 |
InChI-Schlüssel |
RHUNFORBKSDWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]1([Si]([Si]([Si]([Si]([Si]1(C)OC)(C)OC)(C)OC)(C)OC)(C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.